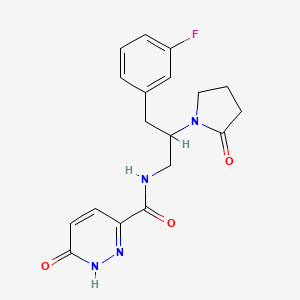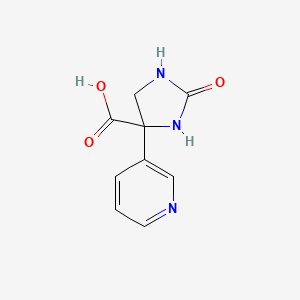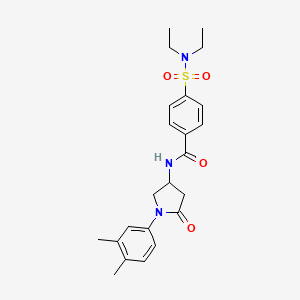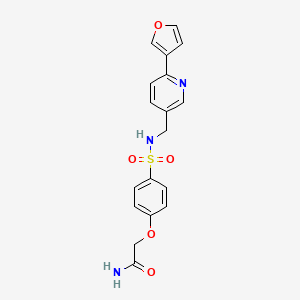
1-Benzoyl-3-(2,5-difluorophenyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Structural and Vibrational Characterization
Thiourea derivatives, including those similar to 1-Benzoyl-3-(2,5-difluorophenyl)thiourea, have been extensively characterized to understand their structural and electronic properties. Studies involving vibrational spectroscopy, X-ray diffraction (XRD), and theoretical calculations such as density functional theory (DFT) have provided insights into the molecular stability, conformational features, and electronic behavior of these compounds. For instance, the structural, vibrational, and electronic characteristics of certain thiourea derivatives have been explored through experimental and theoretical studies, highlighting their U-shape conformation, intramolecular hydrogen bonding, and non-linear optical (NLO) behavior (Lestard et al., 2015).
Synthesis and Characterization of Metal Complexes
Research has also focused on synthesizing and characterizing metal complexes with thiourea derivatives, investigating their coordination chemistry and potential applications in catalysis and material science. For example, copper(II), nickel(II), and cobalt(II) complexes with novel thiourea derivatives have been prepared and characterized, revealing their bidentate coordination and potential for various applications (Arslan et al., 2003).
Antimicrobial and Biological Evaluation
Thiourea derivatives have been evaluated for their antimicrobial activities against a range of pathogenic bacteria and fungi. The structural modification of thiourea compounds influences their antimicrobial efficacy, providing a foundation for the development of new therapeutic agents. Studies have shown the antimicrobial activity of thiourea derivatives against various microbial strains, offering insights into their potential as antimicrobial agents (Atis et al., 2012).
Inhibitory Activity and Molecular Docking
Thiourea derivatives have been assessed for their inhibitory activities against enzymes and receptors, utilizing in-vitro models and molecular docking studies to explore their mechanism of action. These studies provide evidence of the potential pharmaceutical applications of thiourea compounds as enzyme inhibitors or receptor modulators. For instance, the synthesis, in-vitro biological evaluation, and docking studies of thiourea derivatives have confirmed their anti-radical scavenger properties and moderate enzyme inhibitory activities (Raza et al., 2022).
Material Science and Corrosion Inhibition
In the field of material science, thiourea derivatives have been studied for their application as corrosion inhibitors, demonstrating their efficacy in protecting metal surfaces in acidic media. The investigation of chemical and physical interactions between thiourea derivatives and metal surfaces has highlighted their potential as effective corrosion inhibitors, with specific studies revealing the mechanisms and efficiency of these compounds in preventing corrosion (Gopiraman et al., 2012).
Safety and Hazards
Properties
IUPAC Name |
N-[(2,5-difluorophenyl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2N2OS/c15-10-6-7-11(16)12(8-10)17-14(20)18-13(19)9-4-2-1-3-5-9/h1-8H,(H2,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBPQMPVYIWBOAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C=CC(=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 3,5-dimethyl-1-[5-[[3-(trifluoromethyl)benzoyl]amino]pyridin-2-yl]pyrazole-4-carboxylate](/img/structure/B2962974.png)


![Methyl 4-[2-[[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzoyl]amino]-1,3-thiazol-4-yl]benzoate](/img/structure/B2962981.png)

![[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methanone](/img/structure/B2962985.png)

![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2962989.png)
![3-cyclopropyl-4-methyl-1-[(pyridin-4-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2962990.png)
![3-(4-Ethoxyphenyl)-3-hydroxy-1-(4-methoxyphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2962993.png)
![8-(4-ethoxyphenyl)-4-oxo-N-(4-phenylbutan-2-yl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2962994.png)

